XEN445 Inhibits Human Endothelial Lipase with an IC50 of 0.237 μM, Demonstrating Sub-Micromolar Potency
XEN445 potently inhibits recombinant human endothelial lipase (EL) with an IC50 value of 0.237 μM in a cell-free enzymatic assay [1]. This potency is maintained in a cellular context, exhibiting an IC50 of 0.25 μM against EL expressed in HEK cells [1].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.237 μM |
| Comparator Or Baseline | Not applicable; baseline potency measurement |
| Quantified Difference | Not applicable |
| Conditions | Recombinant human EL, cell-free enzymatic assay; HEK cells expressing human EL, cellular assay |
Why This Matters
Sub-micromolar potency ensures effective target engagement at low compound concentrations, reducing the risk of off-target effects and conserving valuable compound stock in long-term research programs.
- [1] Sun S, Dean R, Jia Q, Zenova A, Zhong J, Grayson C, et al. Discovery of XEN445: A potent and selective endothelial lipase inhibitor raises plasma HDL-cholesterol concentration in mice. Bioorganic & Medicinal Chemistry. 2013;21(24):7724-7734. View Source
